molecular formula C6H3BrN2O4 B13571702 5-Bromopyrimidine-4,6-dicarboxylicacid

5-Bromopyrimidine-4,6-dicarboxylicacid

Cat. No.: B13571702
M. Wt: 247.00 g/mol
InChI Key: HPVIEVVNZMYKRK-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine at the 5-position and carboxylic acid groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromopyrimidine-4,6-dicarboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under specific conditions to introduce the bromine atom at the desired position . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for 5-bromopyrimidine-4,6-dicarboxylic acid may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromopyrimidine-4,6-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromopyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidine-4,6-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C6H3BrN2O4

Molecular Weight

247.00 g/mol

IUPAC Name

5-bromopyrimidine-4,6-dicarboxylic acid

InChI

InChI=1S/C6H3BrN2O4/c7-2-3(5(10)11)8-1-9-4(2)6(12)13/h1H,(H,10,11)(H,12,13)

InChI Key

HPVIEVVNZMYKRK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)C(=O)O)Br)C(=O)O

Origin of Product

United States

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